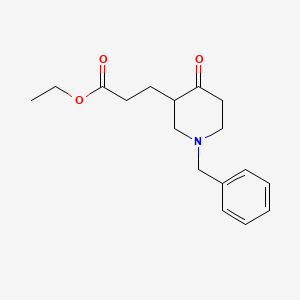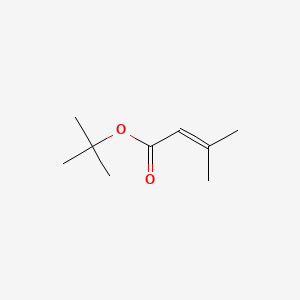
Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This compound is particularly interesting due to its unique structure, which includes a fluoro and formyl group attached to a cyclohexyl ring, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-fluoro-4-formylcyclohexyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid any side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives
Wissenschaftliche Forschungsanwendungen
Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block in organic synthesis.
Biology: Investigated for its potential use in the development of new pharmaceuticals due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate involves its interaction with specific molecular targets. The fluoro and formyl groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophiles. This interaction can inhibit the activity of certain enzymes or receptors, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (4-formylcyclohexyl)carbamate
- Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate
- Tert-butyl (4-hydroxycyclohexyl)carbamate .
Uniqueness
Tert-butyl (4-fluoro-4-formylcyclohexyl)carbamate is unique due to the presence of both fluoro and formyl groups on the cyclohexyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C12H20FNO3 |
|---|---|
Molekulargewicht |
245.29 g/mol |
IUPAC-Name |
tert-butyl N-(4-fluoro-4-formylcyclohexyl)carbamate |
InChI |
InChI=1S/C12H20FNO3/c1-11(2,3)17-10(16)14-9-4-6-12(13,8-15)7-5-9/h8-9H,4-7H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
DACIJQYZZRGTPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15201324.png)











![1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine](/img/structure/B15201406.png)
